6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one
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Overview
Description
6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photosensitized Oxidation and Identification
A study conducted by Raoul and Cadet (1996) identified a significant photosensitized oxidation product of 8-oxo-7,8-dihydro-2‘-deoxyguanosine. This product was characterized as 1-(2-deoxy-β-d-erythro-pentofuranosyl)-cyanuric acid and its precursor. This discovery highlights the compound's role in photosensitized reactions and oxidative stress, providing insights into DNA damage mechanisms (Raoul & Cadet, 1996).
DNA Polymerase Recognition and Mutagenesis
Harris et al. (2003) investigated the mutagenic nucleoside dP, a bicyclic analogue of N4-methoxy-2'-deoxycytidine. The study emphasized the molecule's capacity to exist in imino and amino tautomers, influencing DNA polymerase recognition and contributing to substitution mutagenesis during DNA replication (Harris et al., 2003).
Tautomerism and DNA Replication
Podolyan, Gorb, and Leszczynski (2005) used density functional theory calculations to investigate the tautomeric properties of N-methyl-P, a base of the nucleoside analogue dP. The study supported the rare tautomer hypothesis of substitution mutagenesis in DNA replication, shedding light on the tautomeric behavior and its implications in biological systems (Podolyan, Gorb, & Leszczynski, 2005).
Synthesis and Derivative Studies
Lin and Brown (1989) explored the synthesis of derivatives of 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one, contributing to the understanding of chemical properties and potential applications of this compound in various research domains (Lin & Brown, 1989).
Base-Pairing Properties
Seela, Ming, Eickmeier, and Reuter (2008) studied 7-Deaza-2'-deoxyinosine, an acid-stable derivative of 2'-deoxyinosine, which revealed ambiguous base-pairing properties against canonical DNA constituents. This study offers insights into nucleoside derivatives and their interaction with DNA (Seela, Ming, Eickmeier, & Reuter, 2008).
Metabolic Pathways and DNA Adducts
Akingbade et al. (2012) investigated oxidative stress pathways, leading to DNA and lipid peroxidation. They developed a specific monoclonal antibody against a metabolite formed in these pathways, providing tools for further exploration of oxidative stress and its implications (Akingbade et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
6-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWREPAHBKYMNI-YIZRAAEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CONC2=NC(=O)N(C=C21)[C@@H]3C[C@@H]([C@H](O3)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925421 |
Source
|
Record name | 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126128-42-5 |
Source
|
Record name | 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126128425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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